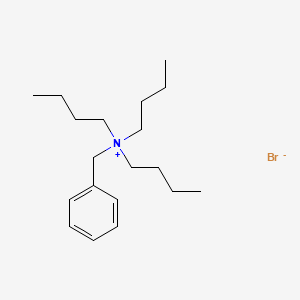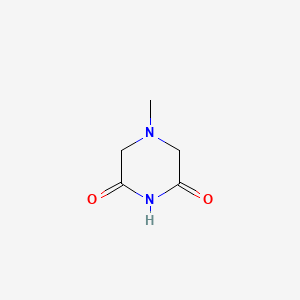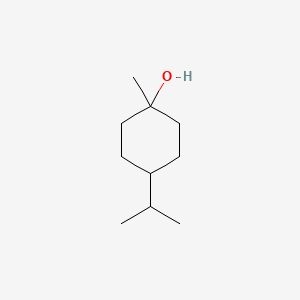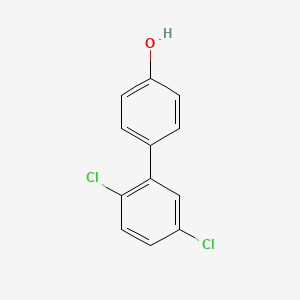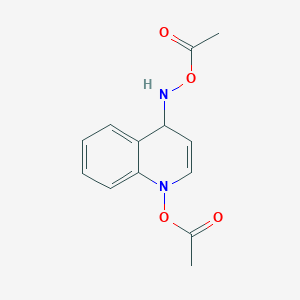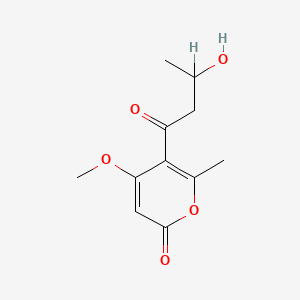
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one is a naturally occurring antibiotic mycotoxin produced by certain fungal strains, including Pyrenochaeta terrestris. It belongs to the class of α-pyrones and exhibits significant biological activity, particularly antifungal and phytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of pyrenocin B involves the extraction from fungal cultures. The process typically includes the cultivation of the fungus in a suitable medium, followed by extraction with organic solvents such as ethyl acetate. The crude extract is then purified using chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in pyrenocin B.
Substitution: Substitution reactions can introduce new functional groups into the pyrenocin B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, pyrenocin B is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of α-pyrones and their derivatives.
Biology
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one exhibits significant biological activity, making it a valuable compound in biological research. It has been shown to possess antifungal and phytotoxic properties, which are useful in studying plant-pathogen interactions and developing new antifungal agents .
Medicine
The antibiotic properties of pyrenocin B make it a potential candidate for developing new antimicrobial agents.
Industry
In industry, pyrenocin B can be used as a lead compound for developing new agrochemicals and pharmaceuticals. Its antifungal properties are particularly valuable in agriculture for controlling plant diseases.
Mechanism of Action
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one exerts its effects by targeting specific molecular pathways. One of its known targets is EpsinR, a protein involved in endosomal trafficking. By binding to EpsinR, pyrenocin B inhibits the presentation of endogenous MHC class II-restricted antigens, affecting immune responses .
Comparison with Similar Compounds
Similar Compounds
- Pyrenocin A
- Pyrenocin C
- Pyrenocin D
- Pyrenocin E
Uniqueness
5-(3-Hydroxybutanoyl)-4-methoxy-6-methyl-2H-pyran-2-one is unique among its analogs due to its specific molecular structure and biological activity. While other pyrenocins also exhibit antifungal and phytotoxic properties, pyrenocin B’s ability to inhibit antigen presentation sets it apart .
Properties
CAS No. |
72674-29-4 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(3-hydroxybutanoyl)-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C11H14O5/c1-6(12)4-8(13)11-7(2)16-10(14)5-9(11)15-3/h5-6,12H,4H2,1-3H3 |
InChI Key |
NXDGLHJHHJJTSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)O |
Canonical SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)O |
Synonyms |
pyrenocin B pyrenocine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1213377.png)
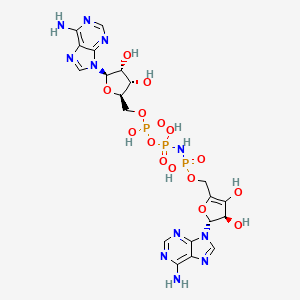
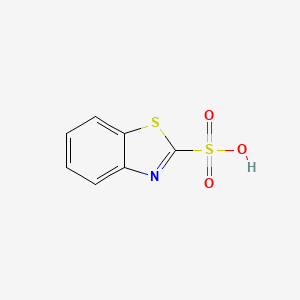
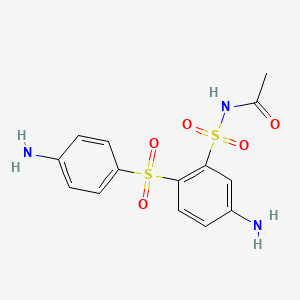
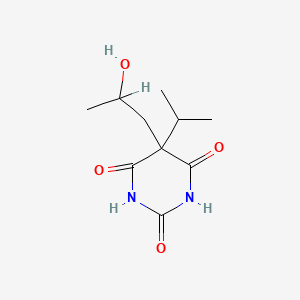

![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)
